Mre 0470; sha 174; sha 211; wrc 0470

Description

Evolution of Adenosine Receptor Research

The study of adenosine receptors began in the mid-20th century with the characterization of adenosine’s cardiovascular effects, particularly its role in coronary vasodilation and heart rate regulation. The identification of four adenosine receptor subtypes (A1, A2A, A2B, and A3) in the 1980s and 1990s revolutionized the field, enabling targeted drug development. The A2A receptor subtype, encoded by the ADORA2A gene, emerged as a key therapeutic target due to its high expression in vascular smooth muscle, immune cells, and the basal ganglia. Early agonists like adenosine and regadenoson suffered from non-selectivity, short half-lives, and adverse effects, driving the search for subtype-specific agents. Structural biology breakthroughs, including the 2016 resolution of the A2A receptor’s crystal structure bound to G proteins, provided critical insights into ligand-receptor interactions and allosteric modulation opportunities.

Discovery and Development of Binodenoson

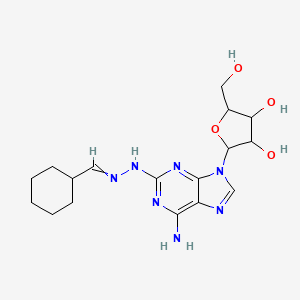

Binodenoson was synthesized as part of a strategic effort to create A2A-selective agonists with optimized pharmacokinetics for cardiac stress testing. Its chemical structure (C15H18N6O4) features modifications to the adenine core that enhance receptor specificity and metabolic stability compared to first-generation agents. Preclinical studies demonstrated 1,000-fold selectivity for A2A over A1 receptors, minimizing AV node effects. Phase III clinical trials focused on myocardial perfusion imaging, leveraging its ability to induce coronary vasodilation without significant blood pressure fluctuations. Development milestones included:

| Parameter | Binodenoson | Reference |

|---|---|---|

| Receptor Affinity | A2A Ki = 1.1 nM | |

| Selectivity Ratio | A2A:A1 = 1,070:1 | |

| Clinical Stage | Phase III completed | |

| Half-Life | ~30 minutes |

Positioning Within Adenosine Receptor Agonist Landscape

Binodenoson occupies a unique niche among A2A agonists due to its balanced pharmacokinetic profile. Compared to non-selective agonists like adenosine (t1/2 < 10 seconds) and regadenoson (t1/2 ~2 hours), Binodenoson’s intermediate half-life (~30 minutes) enables sustained coronary vasodilation while allowing rapid post-procedure clearance. Its molecular design avoids the A2B and A3 receptor cross-reactivity observed in earlier compounds, reducing off-target effects. In comparative studies, Binodenoson demonstrated equivalent efficacy to adenosine in detecting myocardial ischemia but with a 60% reduction in adverse events. Recent advancements in allosteric modulation, such as the 2-amino-3,5-dicyanopyridine derivatives described by , highlight alternative approaches but have not yet matched Binodenoson’s clinical translatability.

Research Significance and Academic Interest

Binodenoson’s development has catalyzed three major research directions:

- Receptor Trafficking Dynamics : Its prolonged receptor occupancy without desensitization has prompted studies into A2A receptor internalization pathways and G protein coupling efficiency.

- Immuno-Oncology Applications : Preclinical models suggest A2A agonists like Binodenoson could modulate tumor-associated macrophages, synergizing with checkpoint inhibitors.

- Neurological Therapeutics : The compound’s ability to cross the blood-brain barrier in animal models has sparked interest in Parkinson’s disease applications, though clinical studies remain pending.

Recent work by demonstrates that A2A activation enhances STAT3 and Akt phosphorylation in placental angiogenesis models, hinting at broader tissue-repair applications. The table below summarizes key comparative findings from recent adenosine receptor agonist studies:

This body of work establishes Binodenoson as both a practical diagnostic tool and a prototype for next-generation adenosine receptor modulators. Its continued study addresses fundamental questions about receptor dimerization, biased signaling, and tissue-specific delivery—challenges that will define the next era of purinergic therapeutics.

Properties

IUPAC Name |

2-[6-amino-2-[2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O4/c18-14-11-15(22-17(21-14)23-20-6-9-4-2-1-3-5-9)24(8-19-11)16-13(27)12(26)10(7-25)28-16/h6,8-10,12-13,16,25-27H,1-5,7H2,(H3,18,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFMHMFFBSOEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Improved Process via Intermediates and Oxidation Steps (Patent US20210163410A1)

This process involves multiple steps, including oxidation, reduction, and coupling reactions, with careful control of temperature and pH to optimize yield and purity.

- Starting from an intermediate dissolved in tetrahydrofuran (THF), the reaction mixture is treated with sodium hydroxide and hydrogen peroxide at low temperature (0–5 °C) to achieve oxidation.

- The mixture is quenched with sodium sulfite, followed by extraction and acidification steps to isolate the intermediate.

- Borane dimethylsulfide is used for reduction at low temperature, followed by quenching and extraction.

- The final step involves coupling with (S)-2-aminobutyramide hydrochloride in the presence of potassium iodide and potassium carbonate at elevated temperature (65–70 °C) for 40 hours.

- The product is isolated by solvent distillation, filtration, and washing.

- The process avoids chromatographic purification.

- Controlled reaction conditions reduce impurities.

- Scalable for industrial production.

Reaction conditions summary:

| Step | Reagents/Conditions | Temperature (°C) | Time |

|---|---|---|---|

| Oxidation | NaOH, H2O2, THF, water | 0–5 | 6 hours |

| Quenching | Sodium sulfite | 0–5 | Immediate |

| Reduction | Borane dimethylsulfide | 0–5 to 25–30 | 5 hours total |

| Coupling | (S)-2-aminobutyramide HCl, KI, K2CO3 | 65–70 | 40 hours |

| Isolation | Extraction, solvent removal, filtration | 25–30 | - |

Electrochemical Oxidative Cyclization (Continuous Flow) (Research Thesis, University of Greenwich)

This innovative method applies electrochemical batch oxidative cyclization/functionalization of 2-pyrrolidinones to form the brivaracetam core.

- Uses electrochemical oxidation to generate radicals that cyclize to form the pyrrolidinone ring.

- Enables continuous flow processing, which is advantageous for scale-up.

- Minimizes side products by optimizing reaction conditions.

- Provides an alternative to classical chemical oxidation methods.

- Potential for greener, more sustainable synthesis.

- Avoids use of stoichiometric oxidants.

- Allows fine control over reaction parameters.

Synthetic Routes from Literature (ACS Omega Review, 2022)

Several synthetic strategies have been reported, including:

Route Using 3-Ethoxy-3-oxopropanoic Acid

- Condensation of butyraldehyde with 3-ethoxy-3-oxopropanoic acid in presence of DMAP.

- Michael addition of nitromethane.

- Nef reaction for aldehyde formation.

- Protection and hydrolysis steps.

- Amine coupling using EDC·HCl and HOBt.

- Final deprotection and reductive amination yield brivaracetam with moderate yield (~35%).

- Moderate overall yield.

- Requires chromatographic purification.

Chiral Pool Synthesis Using (R)-Epichlorohydrin

- Reaction of diphenyl malonate with (R)-epichlorohydrin to form bicyclic intermediate.

- Treatment with ethyl magnesium bromide and cuprous iodide.

- Krapcho decarboxylation to yield (R)-4-propyldihydrofuran-2(3H)-one.

- Ring-opening with trimethylsilane to methyl (R)-3-(bromomethyl)hexanoate.

- Cyclization with amine under alkaline conditions to yield brivaracetam.

- Good stereochemical control from chiral pool.

- Overall good yield.

- Suitable for scale-up.

Stereochemical Resolution of Intermediate

- Morpholine-catalyzed condensation to intermediate.

- Reduction with copper salt and sodium tert-butoxide.

- Lactone opening with S-phenylethylamine.

- Recrystallization to obtain enantiopure intermediate.

- Subsequent ring-opening, esterification, and coupling with (S)-2-aminobutanamide.

- High enantiomeric purity (>98%).

- Avoids complex chromatographic separation.

Patent CN105646319A: Industrial-Scale Preparation

- React malonate ester with (R)-epichlorohydrin in alkaline medium to obtain lactone.

- React lactone with ethyl metal-based reagent to get intermediate.

- Decarboxylation to (R)-4-propyldihydrofuran-2-ketone.

- Ring-opening with halogenated reagent to obtain halogenated methyl hexanoate.

- React with (S)-2-aminobutanamide to yield brivaracetam.

- High purity (>96% by HPLC).

- High stereochemical purity (>98% by chiral HPLC).

- Avoids silica gel or chiral column purification.

- Cost-effective and suitable for industrial production.

Comparative Summary Table of Preparation Methods

| Method | Key Features | Purity/Yield | Industrial Suitability | Purification Required |

|---|---|---|---|---|

| US20210163410A1 Improved Process | Multi-step oxidation/reduction, coupling | High purity, scalable | Yes | Minimal, no chromatography |

| Electrochemical Cyclization | Green, continuous flow, radical cyclization | Not fully industrialized | Potentially scalable | Optimization needed |

| 3-Ethoxy-3-oxopropanoic Acid Route | Michael addition, Nef reaction | Moderate yield (~35%) | Limited | Chromatography required |

| Chiral Pool (R)-Epichlorohydrin | Chiral pool, Krapcho decarboxylation | Good yield | Yes | Minimal |

| Stereochemical Resolution | Enantiomeric separation by recrystallization | High enantiomeric purity | Yes | Recrystallization only |

| CN105646319A Industrial Route | Alkaline reaction, halogenated intermediate | High purity (>96%) | Yes | No chromatography |

Chemical Reactions Analysis

Types of Reactions

Binodenoson undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the hydrazino group, leading to different analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various analogs of Binodenoson with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Binodenoson has a wide range of scientific research applications, including:

Mechanism of Action

Binodenoson exerts its effects by selectively binding to the adenosine A2A receptor. This binding leads to the activation of intracellular signaling pathways that result in increased cardiac blood flow. The specificity of Binodenoson for the A2A receptor allows it to deliver effective doses with fewer side effects compared to other treatments .

Comparison with Similar Compounds

Identification of Terms in the Evidence

"MRE" :

- "SHA" could refer to Secure Hash Algorithms (unrelated), and "WRC" might denote "World Radiocommunication Conference" or other non-chemical entities.

- Numerical Codes (0470, 174, 211): cites "χ2=0470" as part of a statistical result for neck lymph node recurrence rates in cancer patients . No evidence links these numbers to chemical identifiers like CAS numbers, molecular formulas, or functional groups.

Potential Misinterpretations

- Typographical Errors: The terms may be misspelled or misformatted.

- Non-Standard Nomenclature: Chemical compounds are universally identified via CAS numbers, IUPAC names, or structural formulas. The provided terms lack these identifiers, making validation impossible.

Comparison with Similar Compounds

Since the named compounds are unidentifiable, a comparative analysis cannot be performed. Below is a generalized framework for chemical comparisons, as seen in , and 20:

Example Comparison Table (Hypothetical)

Critical Limitations

- Ambiguous Terminology: The terms may belong to non-chemical domains (e.g., medical imaging, engineering materials, or statistical codes).

Recommendations

Verify Nomenclature: Confirm whether the terms refer to chemicals, materials, or other entities (e.g., medical codes).

Provide CAS Numbers/IUPAC Names : Ensure unambiguous identification.

Consult Specialized Databases : Use SciFinder, PubChem, or Reaxys to validate compound existence.

Q & A

Q. What cross-disciplinary methodologies address challenges in scaling up WRC 0470 for preclinical trials?

- Methodological Answer : Collaborate with chemical engineers to optimize reactor design (e.g., flow chemistry, microreactors). Partner with pharmacologists to establish PK/PD models using in silico tools (GastroPlus, Simcyp). Integrate toxicity data from zebrafish assays or organ-on-a-chip systems. Pre-register protocols on platforms like OSF to ensure transparency .

Guidance for Data Presentation and Replication

- Data Tables : Include raw and processed data in appendices, with primary results in the main text. Use SI units and annotate uncertainties (e.g., ± SEM). For spectral data, provide peak assignments and integration values .

- Reproducibility : Publish synthetic procedures, characterization data, and code repositories (GitHub, Zenodo). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.